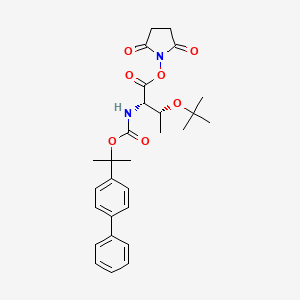

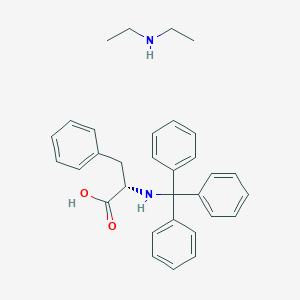

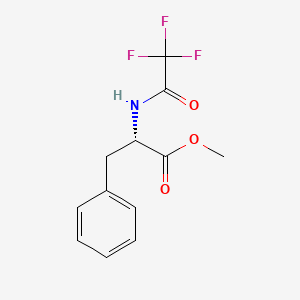

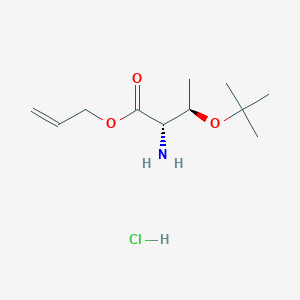

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

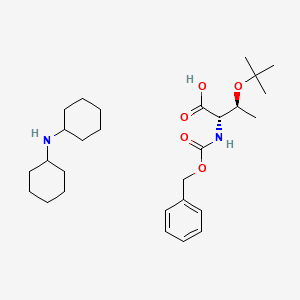

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, commonly referred to as AABH, is a small molecule with a wide range of applications in scientific research and laboratory experiments. AABH is a chiral compound, meaning that it has two different structural forms, or enantiomers, that can be distinguished from one another. This property makes it a useful tool for studying the effects of chirality on biochemical reactions. AABH is also known for its ability to act as a catalyst in a variety of reactions, further expanding its usefulness in the lab.

Scientific Research Applications

Furthermore, the production and breakdown pathways of branched aldehydes, which are crucial for flavor in foods, highlight the relevance of understanding the metabolic transformations of compounds with complex structures similar to (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. These aldehydes are derived from amino acids and play a significant role in the flavor profile of various food products, emphasizing the importance of chemical and enzymatic transformations in food science and technology (Smit, Engels, & Smit, 2009).

Additionally, the quest for sustainable biofuels has led to research on butanol production, either from renewable feedstock through biochemical routes or from chemical conversions. Butanol is considered a promising biofuel due to its favorable properties, such as higher energy content and lower volatility compared to ethanol. Studies on the biochemical production of butanol, particularly through the acetone-butanol-ethanol (ABE) fermentation process, and its potential applications as a renewable energy source, provide a context for the exploration of various chemical compounds in energy sustainability efforts (Jin et al., 2011).

properties

IUPAC Name |

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQICVPMIULGJK-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.